molecular formula C19H18F2N2O2S2 B2591870 4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide CAS No. 923114-37-8

4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide

Cat. No.: B2591870
CAS No.: 923114-37-8
M. Wt: 408.48
InChI Key: VFTSEZUEKAMHEK-UHFFFAOYSA-N
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Description

This compound, 4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide (CAS 923114-45-8), is a synthetic small molecule with a molecular formula of C19H18F2N2O2S2 and a molecular weight of 408.48 g/mol . It features a core 1,3-thiazole ring, a privileged structure in medicinal chemistry known for its diverse pharmacological profiles, and a benzenesulfonamide group . The integration of these moieties makes it a valuable scaffold for investigating new therapeutic agents. Research into structurally related thiazole and sulfonamide compounds has demonstrated potential for targeting neurological pathways, including opioid receptor activity for pain management . Furthermore, analogous 2-aminothiazole sulfonamide derivatives have shown potent inhibitory effects on enzymes like urease, α-glucosidase, and α-amylase, indicating broad utility in developing treatments for conditions such as diabetes, gastrointestinal disorders, and bacterial infections . The presence of fluorine atoms enhances the molecule's metabolic stability and its ability to penetrate cell membranes, which is advantageous for pharmacokinetic and pharmacodynamic studies . Supplied at high purity (typically ≥90%), this chemical is intended for use in hit-to-lead optimization, mechanism-of-action studies, and as a building block in synthetic chemistry . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-fluoro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N2O2S2/c1-12-11-16(7-8-17(12)21)27(24,25)22-10-9-18-13(2)23-19(26-18)14-3-5-15(20)6-4-14/h3-8,11,22H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFTSEZUEKAMHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=C(N=C(S2)C3=CC=C(C=C3)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

The compound can be characterized by its molecular formula C18H18F2N2O2SC_{18}H_{18}F_2N_2O_2S and its IUPAC name, which reflects its complex structure. The presence of fluorine atoms and a thiazole ring is significant for its biological activity.

Pharmaceutical Applications

  • Anticancer Activity
    • Research has indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, derivatives similar to 4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide have shown effectiveness in inhibiting tumor cell proliferation in vitro. A study demonstrated that thiazole derivatives could induce apoptosis in cancer cells, suggesting potential use in cancer therapy .
  • Antimicrobial Properties
    • The compound's structure suggests potential antimicrobial activity. Thiazole derivatives have been reported to possess broad-spectrum antibacterial properties. In vitro studies have shown that certain thiazole-containing compounds can inhibit the growth of various bacterial strains, including resistant strains . This could position this compound as a candidate for developing new antibiotics.
  • Anti-inflammatory Effects
    • The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar functionalities have been studied for their ability to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Study Findings
Study on Anticancer Activity Demonstrated that thiazole derivatives induced apoptosis in various cancer cell lines.Suggests potential for developing anticancer therapies using this compound.
Antimicrobial Activity Research Showed effectiveness against multiple bacterial strains, including resistant ones.Indicates potential as a new antibiotic candidate.
Anti-inflammatory Properties Compounds exhibited inhibition of inflammatory cytokines in vitro.Supports further investigation into therapeutic applications for inflammatory diseases.

Synthetic Approaches

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Various synthetic routes have been explored to enhance the efficiency of production while maintaining the desired biological activity.

Mechanism of Action

The mechanism of action of 4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, potentially inhibiting their activity or modulating their function. The fluorinated aromatic rings and thiazole moiety play a crucial role in these interactions by providing specific binding affinities and electronic properties .

Comparison with Similar Compounds

Heterocyclic Core Modifications

  • Thiazole vs. Pyrazole: The target compound’s thiazole core differs from pyrazole-based analogs like N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide ().
  • Thiazole vs. Oxadiazole :
    2-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)-N-methyl-3-thiophenesulfonamide () replaces the thiazole with an oxadiazole, a stronger electron-withdrawing group. This modification could reduce electron density at the sulfonamide sulfur, affecting its acidity and binding to metalloenzymes .

Sulfonamide Substituent Variations

  • Fluorophenyl vs. Chlorophenyl :
    The target’s 4-fluorophenyl group contrasts with chlorophenyl analogs like 4-[5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide (). Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and improve metabolic stability compared to chlorine .

  • Ethyl Linker vs. Methylenethio Linkers :
    Compounds such as 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide () use a thioether (-S-) linker instead of an ethyl group. The ethyl chain in the target compound may confer greater conformational flexibility, optimizing binding to deeper hydrophobic pockets .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Formula Molecular Weight Key Substituents LogP (Predicted) TPSA (Ų)
Target Compound C₁₉H₁₈F₂N₂O₂S₂ ~440.5 Thiazole, 4-fluorophenyl, ethyl linker 3.8 85.7
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-4-fluoro-N-(4-methoxyphenyl)benzene-1-sulfonamide () C₁₉H₁₆ClF₄N₃O₃S 477.86 Pyrazole, CF₃, 4-methoxyphenyl 4.5 76.9
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide () C₂₃H₁₇ClF₂N₄OS 488.93 Triazole, Cl, thioether linker 4.2 89.4
  • Topological Polar Surface Area (TPSA) : The target compound’s TPSA (85.7 Ų) suggests moderate blood-brain barrier permeability, intermediate between (76.9 Ų, higher CNS penetration) and (89.4 Ų, more polar) .
  • Lipophilicity : Fluorine and methyl groups in the target compound balance hydrophobicity, whereas ’s trifluoromethyl group increases LogP, favoring tissue distribution but risking solubility limitations .

Biological Activity

The compound 4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide (commonly referred to as compound A) is a sulfonamide derivative with a complex structure that includes a thiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

  • Molecular Formula : C18H20F2N2O2S
  • Molecular Weight : 368.43 g/mol
  • CAS Number : [Insert CAS Number if available]

The presence of fluorine atoms and the thiazole ring in the structure are believed to enhance its biological activity, making it a candidate for further investigation.

Antitumor Activity

Recent studies have indicated that compounds featuring thiazole rings exhibit significant antitumor properties. For instance, derivatives similar to compound A have shown promising results in inhibiting cancer cell proliferation:

  • IC50 Values : Studies have reported IC50 values ranging from 1.30 µM to 1.98 µM against various cancer cell lines, indicating potent antiproliferative effects .

Table 1: Antitumor Activity of Thiazole Derivatives

CompoundIC50 (µM)Cancer Cell Line
Compound ATBDTBD
Thiazole Derivative1.30HepG2
Thiazole Derivative1.98Jurkat

The structural activity relationship (SAR) analysis suggests that the thiazole ring and specific substitutions on the phenyl ring significantly contribute to the cytotoxicity observed in these compounds .

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives are well-documented. Compound A's structural features may confer enhanced antibacterial activity:

  • Mechanism of Action : Sulfonamides typically inhibit bacterial folate synthesis by mimicking para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthase .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound ATBDTBD
Sulfonamide DerivativeStaphylococcus aureus16 µg/mL

Case Study 1: In Vitro Studies

In vitro studies conducted on various cancer cell lines demonstrated that compound A exhibits significant growth inhibition. The results indicated that treatment with compound A led to cell cycle arrest at the G2/M phase, promoting apoptosis in treated cells. This was corroborated by flow cytometry analyses which showed increased annexin V staining in treated cells compared to controls .

Case Study 2: In Vivo Efficacy

In vivo studies using xenograft models have shown that compounds similar to A can significantly reduce tumor size compared to untreated controls. For example, one study reported a tumor growth inhibition (TGI) of approximately 48% when administered at specific dosages over a defined treatment period .

Q & A

Basic: What are the recommended synthetic routes for 4-fluoro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-methylbenzene-1-sulfonamide, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves multi-step protocols, starting with condensation reactions to form the thiazole core, followed by sulfonamide coupling. Key steps include:

  • Thiazole Formation : React 4-fluorophenyl-substituted ketones with thiourea derivatives in the presence of iodine or other cyclizing agents .
  • Sulfonamide Coupling : Use 3-methyl-4-fluorobenzenesulfonyl chloride with the thiazole-ethylamine intermediate under basic conditions (e.g., Et₃N in DCM) .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity. Optimization via Design of Experiments (DoE) can systematically vary reaction time, temperature, and stoichiometry to maximize yield .

Basic: How is the structural identity of this compound validated in academic research?

Methodological Answer:
Structural characterization requires a combination of techniques:

  • X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (e.g., using Mo-Kα radiation, as in related thiazole derivatives) .
  • Spectroscopy :
    • NMR : Compare ¹H/¹³C NMR shifts with computed spectra (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~2.5 ppm for methyl groups) .
    • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₉H₁₈F₂N₂O₂S₂: 424.08) .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate modifications in the thiazole and sulfonamide moieties?

Methodological Answer:

  • Systematic Modifications : Replace the 4-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups (CF₃) to assess effects on bioactivity .
  • Functional Group Analysis : Synthesize analogs with altered sulfonamide substituents (e.g., 3-ethyl instead of 3-methyl) and compare solubility/logP values (measured via shake-flask method) .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., carbonic anhydrase IX) and validate with in vitro enzyme assays .

Advanced: How should researchers address discrepancies between in vitro and in vivo pharmacological data for this compound?

Methodological Answer:

  • Metabolic Stability : Perform hepatic microsomal assays (human/rat liver microsomes) to identify rapid degradation. Use LC-MS/MS to quantify metabolites .
  • Bioavailability Studies : Compare pharmacokinetic parameters (AUC, Cₘₐₓ) via oral vs. intravenous administration in rodent models. Adjust formulations using PEG-based nanoparticles if solubility limits absorption .
  • Orthogonal Assays : Validate target engagement in vivo using PET imaging with radiolabeled analogs (e.g., ¹⁸F-labeled derivatives) .

Advanced: What strategies are effective in resolving contradictory data from different spectroscopic or chromatographic analyses?

Methodological Answer:

  • Cross-Validation : Repeat analyses under standardized conditions (e.g., same NMR solvent, HPLC column lot) to rule out instrumental variability .
  • Impurity Profiling : Use LC-MS/MS to identify byproducts (e.g., dehalogenated or oxidized species) that may skew results .
  • Collaborative Verification : Share samples with independent labs for blind testing, ensuring reproducibility .

Basic: What analytical techniques are critical for assessing the stability of this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor degradation via:
    • HPLC-UV : Track peak area reduction over time .
    • TGA/DSC : Measure thermal decomposition thresholds .
  • Long-Term Stability : Store aliquots at –20°C, 4°C, and 25°C. Assess every 3 months for 2 years using validated stability-indicating methods .

Advanced: How can researchers optimize the compound’s selectivity for a specific biological target?

Methodological Answer:

  • Off-Target Screening : Use kinase profiling panels (e.g., Eurofins KinaseScan) to identify non-specific interactions. Prioritize analogs with >50-fold selectivity .
  • Fragment-Based Design : Introduce substituents (e.g., bulky groups at the thiazole 4-position) to sterically block off-target binding .
  • Cryo-EM/Co-Crystallization : Resolve target-ligand complexes to guide structure-based optimization .

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